(5-methyl-1H-imidazol-2-yl)methanol hydrochloride
Overview
Description
(5-Methyl-1H-imidazol-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C5H9ClN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
Imidazole compounds, in general, are known to interact with a diverse range of targets due to their versatile structure . For instance, the nitrogen atom in the imidazole ring can bind to the heme iron atom of ferric cytochrome P450 .
Mode of Action
Nevertheless, imidazole compounds are known for their ability to form bonds during the formation of the imidazole ring . This property allows them to interact with their targets in a variety of ways, potentially leading to changes in the target’s function.
Biochemical Pathways
Imidazole derivatives have been associated with a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . These applications suggest that imidazole compounds can influence multiple biochemical pathways.
Pharmacokinetics
The polar nature of the imidazole ring in general is known to improve the pharmacokinetic parameters of imidazole-containing compounds .
Result of Action
Imidazole compounds are known to have a broad range of chemical and biological properties, suggesting that they could have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored at 0-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride typically involves the reaction of 5-methylimidazole with formaldehyde and hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1H-imidazol-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (5-methyl-1H-imidazol-2-yl)carboxylic acid, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
(5-Methyl-1H-imidazol-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various materials and chemicals
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, which lacks the methyl and methanol groups.
2-Methylimidazole: Similar structure but with a methyl group at the 2-position.
4-Methylimidazole: Methyl group at the 4-position instead of the 5-position.
Uniqueness
(5-Methyl-1H-imidazol-2-yl)methanol hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
(5-methyl-1H-imidazol-2-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-2-6-5(3-8)7-4;/h2,8H,3H2,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYEZURMKHXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1923088-49-6 | |
Record name | (4-methyl-1H-imidazol-2-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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